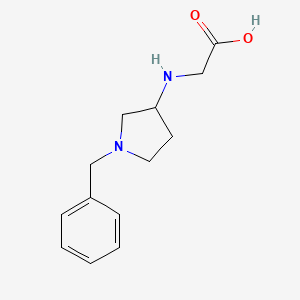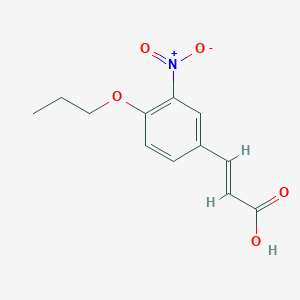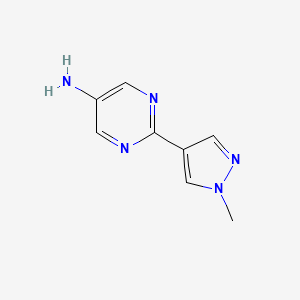
(5-Chloro-2-pentoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-pentoxyphenyl)methanol: is a chemical compound characterized by a chloro group attached to a phenyl ring, which is further substituted with a pentoxy group and a methanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-chloro-2-hydroxybenzene (5-chloro-2-cresol) as the starting material.
Pentoxylation: The hydroxyl group on the benzene ring is substituted with a pentoxy group through a nucleophilic substitution reaction using pentyloxide .
Methanol Addition: The resulting compound is then reacted with methanol in the presence of an acid catalyst to introduce the methanol group.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions such as temperature, pressure, and pH to ensure product purity and yield.
Continuous Process: For large-scale production, a continuous flow process may be employed, where reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Des Réactions Chimiques
(5-Chloro-2-pentoxyphenyl)methanol: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines .
Substitution Reactions: The compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution Reactions: Electrophilic reagents such as nitric acid and halogens are employed.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Nitro derivatives, halogenated compounds, and other substituted derivatives.
Applications De Recherche Scientifique
(5-Chloro-2-pentoxyphenyl)methanol: has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
(5-Chloro-2-pentoxyphenyl)methanol: can be compared with other similar compounds such as 5-chloro-2-methylphenol and 2-chloro-5-hydroxybenzene . The presence of the pentoxy and methanol groups makes it unique, providing different chemical and biological properties compared to these compounds.
Comparaison Avec Des Composés Similaires
5-chloro-2-methylphenol
2-chloro-5-hydroxybenzene
4-chloro-2-hydroxytoluene
(5-Chloro-2-pentoxyphenyl)methanol , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(5-chloro-2-pentoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-2-3-4-7-15-12-6-5-11(13)8-10(12)9-14/h5-6,8,14H,2-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGZKBGWPVMASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B7860614.png)
![[1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B7860618.png)
![7-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine](/img/structure/B7860623.png)

![[1-(3-Chloro-phenyl)-ethylamino]-acetic acid](/img/structure/B7860641.png)







